6-Chloro-N,N-dimethylpyridin-3-amine
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Overview
Description
6-Chloro-N,N-dimethylpyridin-3-amine is a heterocyclic organic compound with the molecular formula C7H9ClN2. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is bonded to a chlorine atom and two methyl groups. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N,N-dimethylpyridin-3-amine typically involves the chlorination of N,N-dimethylpyridin-3-amine. One common method is to react N,N-dimethylpyridin-3-amine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N,N-dimethylpyridin-3-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include reduced amines and other reduced forms.
Scientific Research Applications
6-Chloro-N,N-dimethylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-N,N-dimethylpyridin-3-amine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism involves binding to the active site of enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N,N-dimethylpyrimidin-4-amine
- 6-Chloro-2,5-dimethylpyridin-3-amine
- N,N-Dimethylpyridin-4-amine
Uniqueness
6-Chloro-N,N-dimethylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its chlorine atom and dimethylamino group make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
6-chloro-N,N-dimethylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-10(2)6-3-4-7(8)9-5-6/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLYCVHFZNARDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556120 |
Source
|
Record name | 6-Chloro-N,N-dimethylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41288-91-9 |
Source
|
Record name | 6-Chloro-N,N-dimethylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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